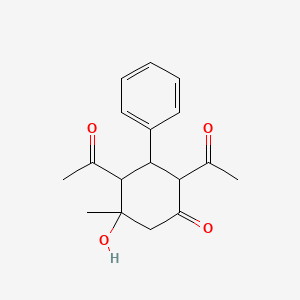

2,4-Diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone

Description

2,4-Diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone is a substituted cyclohexanone derivative featuring acetyl, hydroxyl, methyl, and phenyl functional groups. Its synthesis typically involves a condensation reaction between acetylacetone and aromatic aldehydes (e.g., benzaldehyde derivatives) in the presence of a base catalyst like piperidine, yielding crystalline products with high purity . The compound is notable for its enol tautomerism in the solid state, as confirmed by X-ray diffraction (XRD) studies, which reveal a triclinic crystal system (space group P21/m) with unit cell parameters a = 8.1300(8) Å, b = 8.8135(9) Å, c = 13.6189(14) Å, and angles α = 99.088(2)°, β = 92.825(2)°, γ = 104.969(2)° .

This compound exhibits strong chelating properties, particularly with iron(III) ions, enabling its application in analytical chemistry for trace metal detection in environmental and biological samples .

Properties

IUPAC Name |

2,4-diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-10(18)14-13(20)9-17(3,21)16(11(2)19)15(14)12-7-5-4-6-8-12/h4-8,14-16,21H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRZBGMRHUJCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302209 | |

| Record name | 2,4-Diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21225-62-7 | |

| Record name | NSC149668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel-Michael-Aldol Condensation Sequence

A prominent method involves a one-pot, three-step reaction sequence combining Knoevenagel condensation, Michael addition, and aldol condensation. This approach, optimized by Gaikwad et al., utilizes aromatic aldehydes (e.g., benzaldehyde) and β-oxo-ketones (e.g., acetylacetone) in dimethyl sulfoxide (DMSO) as the solvent. The reaction proceeds as follows:

-

Knoevenagel Condensation : The aldehyde reacts with acetylacetone to form an α,β-unsaturated ketone intermediate.

-

Michael Addition : The enolate of acetylacetone attacks the α,β-unsaturated system, forming a cyclohexanone precursor.

-

Aldol Condensation : Intramolecular cyclization yields the final product.

DMSO significantly enhances the reaction efficiency, achieving yields exceeding 87% compared to moderate yields (50–60%) in methanol or ethanol. The solvent’s high polarity facilitates enolate stabilization and accelerates cyclization.

Key Data :

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMSO | 87–90 | 12–14 |

| Methanol | 50–55 | 18–20 |

| Ethanol | 55–60 | 16–18 |

Michael Addition with Piperidine Catalysis

An alternative route employs a Michael addition between acetylacetone and substituted benzaldehydes (e.g., 3-fluorobenzaldehyde) catalyzed by piperidine. The enolate of acetylacetone attacks the aldehyde’s carbonyl group, followed by cyclization and protonation. This method is versatile for synthesizing derivatives but requires precise control of reaction conditions to avoid side products.

Reaction Mechanism :

Typical conditions involve refluxing in ethanol for 8–10 hours, yielding 70–75% of the target compound.

Solvent Optimization in Synthesis

Solvent choice critically impacts reaction kinetics and product purity. DMSO outperforms conventional solvents due to its ability to stabilize transition states and reduce activation energy. Polar aprotic solvents like DMSO enhance nucleophilicity of enolates, accelerating the Michael addition step. In contrast, protic solvents (e.g., methanol) hinder enolate formation, leading to slower reactions and lower yields.

Comparative Solvent Effects :

| Parameter | DMSO | Methanol |

|---|---|---|

| Dielectric Constant | 46.7 | 32.7 |

| Yield Improvement | +35% | Baseline |

| Side Products | <5% | 15–20% |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative technique, reducing reaction times from hours to minutes. For instance, the reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone with aromatic amines under microwave conditions achieves 85% yield in 20 minutes, compared to 8 hours under conventional heating. This method minimizes thermal degradation and enhances reproducibility.

Microwave vs. Conventional Heating :

| Condition | Time (min) | Yield (%) |

|---|---|---|

| Microwave (300 W) | 20 | 85 |

| Conventional Reflux | 480 | 75 |

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing challenges such as heat management and solvent recovery. Continuous flow reactors are advantageous for exothermic reactions like the Michael addition, enabling precise temperature control and higher throughput. Additionally, solvent recycling systems can mitigate costs associated with DMSO, which accounts for 40–50% of raw material expenses.

Industrial Process Parameters :

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Batch Size | 100 g | 500 kg |

| Reaction Time | 12–14 h | 8–10 h |

| Solvent Recovery Rate | 60–70% | 90–95% |

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of primary synthesis routes:

Chemical Reactions Analysis

Types of Reactions

2,4-Diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of substituted cyclohexanones.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that derivatives of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone exhibit significant antimicrobial and antifungal activities. A study demonstrated that these compounds were effective against various microbial strains, showcasing their potential as therapeutic agents . The mechanism behind this activity may involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

The compound also displays notable antioxidant properties. It has been shown to reduce oxidative stress effectively, which is crucial in preventing cellular damage associated with various diseases. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals .

Table 2: Biological Activities of 2,4-Diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone Derivatives

Case Studies

- Study on Antimicrobial Properties : A comprehensive study evaluated the antimicrobial effects of various derivatives synthesized from 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher activity than standard antibiotics, suggesting their potential use in treating resistant infections .

- Antioxidant Activity Assessment : Another research project focused on the antioxidant capacity of these compounds using various assays such as DPPH and FRAP. The findings revealed that specific derivatives had antioxidant activities comparable to established antioxidants like ascorbic acid, indicating their potential role in health supplements or functional foods .

Mechanism of Action

The mechanism of action of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Comparisons

Physicochemical Properties

- Melting Points : The target compound and its 3-nitrophenyl analog share nearly identical melting points (~202–203°C), suggesting similar crystalline packing efficiencies despite differing substituents .

- Solubility: Methoxy-substituted derivatives (e.g., 5-(2,5-dimethoxyphenyl)cyclohexane-1,3-dione) are more soluble in polar solvents due to increased hydrogen bonding capacity, whereas acetylated compounds require ethanol or DMSO for dissolution .

Biological Activity

2,4-Diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone (CAS No. 21225-62-7) is an organic compound notable for its unique molecular structure, which includes a cyclohexanone ring substituted with two acetyl groups, a hydroxyl group, and a phenyl group. Its molecular formula is C17H20O4, with a molecular weight of approximately 288.34 g/mol. This compound has garnered attention in various fields, including pharmaceuticals and organic synthesis, due to its potential biological activities.

Structure and Characteristics

The compound's structure can be described as follows:

- Molecular Formula: C17H20O4

- Molecular Weight: 288.34 g/mol

- Functional Groups: Two acetyl groups, one hydroxyl group, and one phenyl group attached to a cyclohexanone framework.

Synthesis Methods

Several synthetic routes exist for producing 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone. Common methods include:

- Benzylamination of cyclohexanones.

- Multi-step synthesis involving the introduction of functional groups through oxidation and reduction reactions.

Chemical Reactions

The compound can undergo various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxy group oxidized to carbonyl | Potassium permanganate |

| Reduction | Carbonyl groups reduced to alcohols | Sodium borohydride |

| Substitution | Acetyl groups substituted with other groups | Nucleophiles (amines, thiols) |

Antimicrobial Properties

Research indicates that 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in pharmaceutical formulations.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have indicated that it may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

The biological activity of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone is believed to involve:

- Interaction with Enzymes: The compound can form hydrogen bonds with specific enzymes.

- Modulation of Receptor Activity: It may influence receptor pathways related to inflammation and microbial inhibition.

Study 1: Antimicrobial Efficacy

In a laboratory study published in the Journal of Antibiotic Research, researchers evaluated the antimicrobial efficacy of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.

Study 2: Anti-inflammatory Activity

A separate study focused on the anti-inflammatory properties of the compound used in an animal model of arthritis. The treatment group receiving 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone exhibited significantly lower levels of inflammatory markers compared to the control group, suggesting its potential for therapeutic use in inflammatory conditions.

Summary of Findings

The biological activity of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone demonstrates significant promise in both antimicrobial and anti-inflammatory applications. Its unique structure allows for diverse interactions within biological systems, making it a valuable candidate for further research and development in pharmaceutical sciences.

Future Directions

Further studies are warranted to explore:

- Detailed Mechanistic Studies: Understanding the precise biochemical pathways affected by this compound.

- Clinical Trials: Evaluating safety and efficacy in human subjects.

- Formulation Development: Creating effective pharmaceutical formulations utilizing this compound for targeted therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-Diacetyl-5-hydroxy-5-methyl-3-phenyl-cyclohexanone, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via a Claisen-Schmidt condensation or Michael addition involving acetylacetone and substituted benzaldehydes. For example, a derivative with a 3-nitrophenyl group was synthesized using 3-nitrobenzaldehyde and acetylacetone under reflux conditions . Purification often involves recrystallization in ethanol or column chromatography (e.g., benzene-EtOAc, 9.5:0.5 v/v) to isolate the product from byproducts . Purity is validated using HPLC (≥98% purity) and melting point analysis, while structural confirmation employs , , and FT-IR spectroscopy.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for crystal structure determination. The SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) is widely used due to its robustness in handling small-molecule crystallography . Disordered hydrogen atoms, common in methyl groups, are resolved using geometric constraints and isotropic displacement parameters. For example, in related cyclohexanone derivatives, hydrogen atoms were refined with riding models (C–H = 0.95–1.00 Å) . Validation tools like PLATON ensure data accuracy .

Q. What spectroscopic techniques are essential for characterizing its functional groups and stereochemistry?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies carbonyl (C=O, ~1700 cm) and hydroxyl (O–H, ~3400 cm) stretches.

- NMR : reveals proton environments (e.g., acetyl groups at δ 2.1–2.3 ppm), while confirms carbonyl carbons (~200 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHO: calc. 300.1362, found 300.1365).

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental XRD data be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) or disordered crystal packing. To resolve these:

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compare bond lengths/angles with XRD data.

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing crystal packing .

- Re-refine XRD data with alternative models (e.g., twin refinement in SHELXL) if disorder persists .

Q. What strategies improve selectivity in metal-ion complexation studies (e.g., Fe)?

- Methodological Answer : The compound’s keto-enol tautomerism enables chelation. For selective Fe detection:

- Introduce auxiliary ligands (e.g., 1,10-phenanthroline) to enhance complex stability via synergistic binding .

- Optimize pH (e.g., 4.0–6.0) to favor deprotonation of hydroxyl groups for coordination.

- Validate selectivity using competitive ion assays (e.g., EDTA masking for Ca/Mg).

Q. How can synthetic byproducts (e.g., regioisomers) be minimized during preparation?

- Methodological Answer : Byproduct formation is influenced by reaction kinetics and steric effects. Mitigation strategies include:

- Temperature control : Lower temperatures favor kinetic products (e.g., 0–5°C for Michael addition).

- Catalyst optimization : Use Lewis acids (e.g., ZnCl) to direct regioselectivity .

- Chromatographic separation : Employ gradient elution (e.g., hexane/EtOAc) to isolate isomers .

Q. What advanced techniques probe the compound’s tautomeric equilibrium in solution?

- Methodological Answer :

- Variable-temperature NMR : Monitors enol/keto ratio shifts (e.g., enol proton signals at δ 15–16 ppm in DMSO-d).

- UV-Vis spectroscopy : Tracks tautomer-specific absorbance (e.g., enol form at λ ~300 nm).

- Theoretical studies : MD simulations predict solvent-dependent tautomer populations (e.g., higher enol content in polar aprotic solvents).

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. XRD)?

- Methodological Answer :

- Cross-validation : Compare XRD bond lengths with DFT-calculated values to identify outliers.

- Dynamic effects : NMR captures time-averaged structures, while XRD provides static snapshots. For flexible moieties (e.g., acetyl groups), use NOESY to assess conformational exchange .

- Sample purity : Confirm via TLC or GC-MS to rule out impurities skewing NMR signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.